1,2,4-Triazine-3,5(2H,4H)-dione, 2-(trifluoroacetyl)- 1,2,4-Triazine-3,5(2H,4H)-dione, 2-(trifluoroacetyl)-
Brand Name: Vulcanchem
CAS No.: 329709-82-2
VCID: VC17576265
InChI: InChI=1S/C5H2F3N3O3/c6-5(7,8)3(13)11-4(14)10-2(12)1-9-11/h1H,(H,10,12,14)
SMILES:
Molecular Formula: C5H2F3N3O3
Molecular Weight: 209.08 g/mol

1,2,4-Triazine-3,5(2H,4H)-dione, 2-(trifluoroacetyl)-

CAS No.: 329709-82-2

Cat. No.: VC17576265

Molecular Formula: C5H2F3N3O3

Molecular Weight: 209.08 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Triazine-3,5(2H,4H)-dione, 2-(trifluoroacetyl)- - 329709-82-2

Specification

CAS No. 329709-82-2
Molecular Formula C5H2F3N3O3
Molecular Weight 209.08 g/mol
IUPAC Name 2-(2,2,2-trifluoroacetyl)-1,2,4-triazine-3,5-dione
Standard InChI InChI=1S/C5H2F3N3O3/c6-5(7,8)3(13)11-4(14)10-2(12)1-9-11/h1H,(H,10,12,14)
Standard InChI Key JREDCZHAZBYMBO-UHFFFAOYSA-N
Canonical SMILES C1=NN(C(=O)NC1=O)C(=O)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 1,2,4-Triazine-3,5(2H,4H)-dione, 2-(trifluoroacetyl)- is C₅H₂F₃N₃O₃, with a molecular weight of 209.08 g/mol. Its IUPAC name, 2-(2,2,2-trifluoroacetyl)-1,2,4-triazine-3,5-dione, reflects the substitution pattern: a trifluoroacetyl group (-COCF₃) at the N2 position of the triazine ring. The canonical SMILES notation (C1=NN(C(=O)NC1=O)C(=O)C(F)(F)F) and InChI key (JREDCZHAZBYMBO-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

The triazine core consists of a six-membered ring with three nitrogen atoms, while the 3,5-dione groups introduce electron-withdrawing effects that influence reactivity. The trifluoroacetyl substituent further polarizes the molecule, enhancing electrophilicity at adjacent positions.

Comparative Analysis with 6-Azauracil

The parent compound, 6-azauracil (1,2,4-triazine-3,5(2H,4H)-dione; CAS 461-89-2), shares the triazine-dione backbone but lacks the trifluoroacetyl group . Key differences include:

Property6-Azauracil2-(Trifluoroacetyl) Derivative
Molecular FormulaC₃H₃N₃O₂C₅H₂F₃N₃O₃
Molecular Weight (g/mol)113.07209.08
Lipophilicity (LogP)-1.2 (estimated)0.8 (estimated)
Key Functional GroupsTwo keto groupsTrifluoroacetyl, two keto groups

The trifluoroacetyl group increases lipophilicity (LogP shift from -1.2 to +0.8), improving membrane permeability and bioavailability in biological systems.

Synthetic Methodologies

Core Scaffold Synthesis

The 1,2,4-triazine-3,5(2H,4H)-dione scaffold is typically synthesized via cyclization of urea or thiourea derivatives. For example, reaction of aryl isocyanates with carbodiimides under reflux conditions yields 2-aryl-substituted triazinediones.

Trifluoroacetylation Strategies

Reactivity and Functionalization

Electrophilic Substitutions

The trifluoroacetyl group activates the triazine ring for electrophilic attacks. For example, bromination at the C6 position proceeds efficiently using N-bromosuccinimide (NBS) in DMF, yielding 6-bromo derivatives.

Cyclocondensation Reactions

Reaction with chloroacetonitrile or ethyl cyanoacetate generates fused heterocycles (e.g., imidazo[3,2-b]triazines), which are valuable intermediates in drug discovery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator